2-bromo-5-(trifluoromethoxy)benzoic Acid

Catalog No.
S674142
CAS No.
403646-48-0
M.F
C8H4BrF3O3
M. Wt
285.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-bromo-5-(trifluoromethoxy)benzoic Acid

CAS Number

403646-48-0

Product Name

2-bromo-5-(trifluoromethoxy)benzoic Acid

IUPAC Name

2-bromo-5-(trifluoromethoxy)benzoic acid

Molecular Formula

C8H4BrF3O3

Molecular Weight

285.01 g/mol

InChI

InChI=1S/C8H4BrF3O3/c9-6-2-1-4(15-8(10,11)12)3-5(6)7(13)14/h1-3H,(H,13,14)

InChI Key

QIUVPBVZKOVBSY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1OC(F)(F)F)C(=O)O)Br

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)C(=O)O)Br

Potential Pharmaceutical Applications:

-bromo-5-(trifluoromethoxy)benzoic acid has been investigated for its potential use in developing new drugs. Studies suggest it may possess various biological activities, including:

  • Antibacterial properties: Research indicates the compound exhibits antibacterial activity against certain bacterial strains, including Staphylococcus aureus and Escherichia coli [].
  • Anticancer properties: Studies have shown the compound may have antitumor effects against specific cancer cell lines [].
  • Antioxidant properties: In vitro studies suggest the compound exhibits antioxidant activity, potentially offering protection against oxidative stress [].

2-Bromo-5-(trifluoromethoxy)benzoic acid is an aromatic compound characterized by the presence of a bromine atom and a trifluoromethoxy group attached to a benzoic acid structure. Its molecular formula is C8H4BrF3O3C_8H_4BrF_3O_3, and it has a molecular weight of approximately 285.01 g/mol. The compound features a unique arrangement of electron-withdrawing groups, which significantly influences its chemical reactivity and biological properties. This compound is primarily utilized in organic synthesis and pharmaceutical applications due to its functional groups that facilitate various

As with most organic compounds, it is advisable to handle 2-bromo-5-(trifluoromethyl)benzoic acid with care. Specific hazard information is not available, but general safety practices for handling organic chemicals should be followed, including:

  • Wearing gloves, safety glasses, and protective clothing
  • Working in a well-ventilated fume hood
  • Properly disposing of waste according to local regulations

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, often using bases like sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
  • Oxidation and Reduction: The trifluoromethoxy and trifluoromethyl groups can engage in oxidation-reduction reactions, altering the electronic properties of the benzoic acid structure.
  • Coupling Reactions: It can also be employed in palladium-catalyzed coupling reactions (e.g., Suzuki or Heck reactions), facilitating the formation of carbon-carbon bonds.

The biological activity of 2-Bromo-5-(trifluoromethoxy)benzoic acid is notable for its potential interactions with various molecular targets. Preliminary studies suggest that it may exhibit inhibitory effects on certain cytochrome P450 enzymes, particularly CYP1A2, which is involved in drug metabolism . Its unique trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

The synthesis of 2-Bromo-5-(trifluoromethoxy)benzoic acid typically involves multiple steps:

  • Starting Material: The synthesis often begins with commercially available 2-bromo-5-methoxybenzoic acid.
  • Trifluoromethylation: This step introduces the trifluoromethoxy group, which can be achieved through reactions involving trifluoromethylating agents such as trifluoromethanesulfonic anhydride.
  • Purification: The final product is purified using techniques like column chromatography to achieve high purity levels suitable for research or industrial applications .

2-Bromo-5-(trifluoromethoxy)benzoic acid finds applications in various fields:

  • Pharmaceutical Development: Its ability to modify biological pathways makes it a candidate for drug development.
  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the creation of fluorinated compounds.
  • Material Science: Due to its unique properties, it may also be explored for use in advanced materials .

Interaction studies indicate that 2-Bromo-5-(trifluoromethoxy)benzoic acid can interact with various biological molecules, including enzymes and receptors. Its structural features allow it to bind effectively due to enhanced lipophilicity and electronic characteristics provided by the trifluoromethoxy group. These interactions are crucial for understanding its potential therapeutic effects and optimizing its use in drug formulations.

Several compounds share structural similarities with 2-Bromo-5-(trifluoromethoxy)benzoic acid. Here are some notable examples:

Compound NameSimilarity Index
2-Bromo-5-(trifluoromethyl)benzoic acid0.90
3-Bromo-4-(trifluoromethyl)benzoic acid0.94
3-Bromo-5-(trifluoromethyl)benzoic acid0.90
4-Bromo-2-(trifluoromethyl)benzoic acid0.90
2-Bromo-6-(trifluoromethyl)benzoic acid1.00

Uniqueness

What sets 2-Bromo-5-(trifluoromethoxy)benzoic acid apart from these similar compounds is its unique combination of both bromine and trifluoromethoxy groups on the benzene ring, which enhances its reactivity and stability compared to its analogs. The presence of these electron-withdrawing groups not only increases its resistance to metabolic degradation but also allows for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry and drug discovery .

2-Bromo-5-(trifluoromethoxy)benzoic acid (CAS: 403646-48-0) is a halogenated aromatic carboxylic acid with the molecular formula $$ \text{C}8\text{H}4\text{BrF}3\text{O}3 $$ and a molecular weight of 285.01 g/mol. Its structural features include:

  • A benzoic acid backbone substituted with bromine at position 2.
  • A trifluoromethoxy (-OCF$$_3$$) group at position 5.

The compound is classified as a polyhalogenated benzoic acid derivative, combining electron-withdrawing groups (bromine and trifluoromethoxy) that significantly influence its reactivity. Key identifiers include:

PropertyValueSource
SMILESO=C(O)C1=CC(OC(F)(F)F)=CC=C1Br
InChI KeyQIUVPBVZKOVBSY-UHFFFAOYSA-N
Melting PointNot reported
Boiling PointNot available
Density1.773 g/cm³ (predicted)

The trifluoromethoxy group confers enhanced lipophilicity and metabolic stability, making the compound valuable in pharmaceutical and materials science applications.

Historical Context in Organofluorine Chemistry

The development of trifluoromethoxy (-OCF$$_3$$)-containing compounds emerged in the mid-20th century, driven by the unique electronic and steric properties of fluorinated groups. Key milestones include:

  • 1950s: Synthesis of aryl trifluoromethylethers via nucleophilic substitution reactions, as pioneered by Yagupol'skii.
  • 1980s–2000s: Advancements in introducing -OCF$$3$$ groups into aromatic systems using reagents like trifluoromethyl hypofluorite (CF$$3$$OF).
  • 21st century: Application of -OCF$$_3$$ groups in drug design to improve bioavailability and target binding.

2-Bromo-5-(trifluoromethoxy)benzoic acid represents a specialized derivative within this lineage, first synthesized in the late 20th century as a building block for complex fluorinated molecules. Its historical significance lies in its role as a precursor for bioactive compounds and functional materials.

Significance in Synthetic Organic Chemistry

This compound serves as a versatile intermediate due to its dual functional groups:

  • Carboxylic Acid: Enables esterification, amidation, and coordination chemistry.
  • Bromine and Trifluoromethoxy Groups: Facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) and electrophilic substitutions.

Notable applications include:

  • Pharmaceutical Synthesis: Used to develop inhibitors of cytochrome P450 enzymes (e.g., CYP1A2).
  • Materials Science: Incorporated into liquid crystals and polymers for enhanced thermal stability.
  • Agrochemicals: Serves as a precursor for herbicides and insecticides.

The electron-withdrawing nature of the -OCF$$_3$$ group directs electrophilic attacks to the para position relative to itself, enabling regioselective functionalization.

Nomenclature Systems and Structural Representation

The compound is named according to IUPAC guidelines:

  • Root name: Benzoic acid (carboxylic acid at position 1).
  • Substituents: Bromine at position 2, trifluoromethoxy at position 5.

Alternative naming systems include:

  • CAS Index Name: 6-Bromo-3-(trifluoromethoxy)benzoic acid.
  • Common Synonyms: 2-Bromo-5-(trifluoromethoxy)benzoic acid.

Structural representations highlight the planar benzene ring with substituents in orthogonal orientations due to steric and electronic effects:

$$
\begin{array}{ccc}
& \text{COOH} & \
\text{Br} & \longrightarrow & \text{OCF}_3 \
\end{array}
$$

This orthogonal arrangement minimizes steric hindrance while maximizing electronic interactions with target molecules.

XLogP3

4.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-bromo-5-(trifluoromethoxy)benzoic Acid

Dates

Modify: 2023-08-15

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